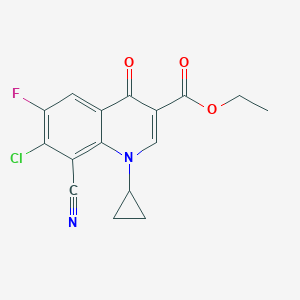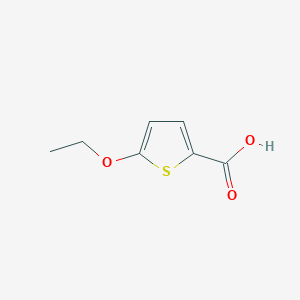
Boc-2-Methoxy-L-Phenylalanine
Vue d'ensemble
Description
Boc-2-Methoxy-L-Phenylalanine: is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methoxy group attached to the phenyl ring. Its chemical formula is C15H21NO5, and it has a molecular weight of 295.33 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Boc-2-Methoxy-L-Phenylalanine is synthesized through a series of chemical reactions involving the protection of the amino group and the introduction of the methoxy group. The synthesis typically starts with L-Phenylalanine, which undergoes protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base like triethylamine. The methoxy group is then introduced via electrophilic aromatic substitution using methanol and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Boc-2-Methoxy-L-Phenylalanine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding 2-Methoxy-L-Phenylalanine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or catalytic hydrogenation.
Substitution: Methanol with a catalyst like sulfuric acid for methoxylation
Major Products:
Oxidation: Phenolic derivatives.
Reduction: 2-Methoxy-L-Phenylalanine.
Substitution: Various substituted phenylalanine derivatives
Applications De Recherche Scientifique
Chemistry: Boc-2-Methoxy-L-Phenylalanine is used in peptide synthesis as a building block. Its protected amino group allows for selective reactions, making it valuable in the synthesis of complex peptides and proteins .
Biology: In biological research, the compound is used to study protein structure and function. It serves as a model compound for understanding the role of methoxy groups in protein interactions .
Medicine: this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in creating peptide-based drugs .
Industry: The compound is used in the production of pharmaceuticals and fine chemicals. Its role in peptide synthesis makes it valuable for manufacturing peptide-based therapeutics and other bioactive compounds .
Mécanisme D'action
Boc-2-Methoxy-L-Phenylalanine exerts its effects primarily through its incorporation into peptides and proteins. The Boc protecting group ensures selective reactions, allowing for the synthesis of specific peptide sequences. The methoxy group influences the compound’s reactivity and interactions with other molecules, affecting the overall structure and function of the synthesized peptides .
Comparaison Avec Des Composés Similaires
Boc-L-Phenylalanine: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxy-L-Phenylalanine: Lacks the Boc protecting group, making it less suitable for selective peptide synthesis.
Boc-4-Methoxy-L-Phenylalanine: Has the methoxy group at a different position on the phenyl ring, affecting its reactivity and interactions
Uniqueness: Boc-2-Methoxy-L-Phenylalanine is unique due to the presence of both the Boc protecting group and the methoxy group at the 2-position of the phenyl ring. This combination allows for selective reactions and unique interactions in peptide synthesis, making it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
(2S)-3-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(13(17)18)9-10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHKMTAKTUUKEK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 4-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B176382.png)







